(3R,4R,5R)-3,4-dihydroxy-5-(hydroxyméthyl)-3-méthyldihydrofuranne-2(3H)-one

Vue d'ensemble

Description

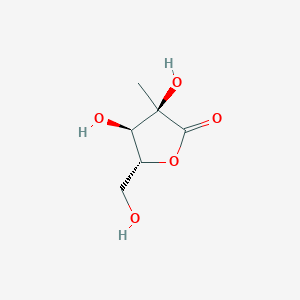

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one is a chiral compound with multiple hydroxyl groups and a furan ring

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Molecular Weight : 162.14 g/mol

- Topological Polar Surface Area : 87 Ų

- Hydrogen Bond Donors : 3

- Hydrogen Bond Acceptors : 5

- Rotatable Bonds : 1

- Density : 1.512 g/cm³

- Melting Point : 150-160 °C

- Boiling Point : 338.3 ± 11.0 °C

- Solubility : Slightly soluble in DMSO, methanol, and water

These properties highlight the compound's moderate hydrophobicity and potential for molecular interactions, making it suitable for various synthetic applications .

Applications in Organic Synthesis

2-C-Methyl-D-ribono-1,4-lactone is primarily utilized in the synthesis of enantiomerically pure ribose derivatives. Its applications include:

- Synthesis of Ribose Derivatives : The compound facilitates the introduction of specific substituents at the 4-position of ribose molecules, allowing for the creation of diverse ribose derivatives with desired stereochemistry .

- Preparation of Saccharinic Acids and Lactones : Through the Amadori rearrangement, this lactone can be converted into valuable synthetic intermediates such as saccharinic acids and lactones. These intermediates are crucial for synthesizing various compounds including herbicidal esters and branched nucleosides .

Case Study 1: Synthesis of Herbicidal Esters

A study demonstrated the use of 2-C-Methyl-D-ribono-1,4-lactone in synthesizing herbicidal esters. The reaction involved treating the lactone with specific reagents to yield esters that exhibited potent weed-killing properties. This application underscores the compound's significance in agricultural chemistry .

Case Study 2: Synthesis of Branched Nucleosides

Another application is in the synthesis of branched nucleosides. The lactone serves as a key intermediate in producing nucleoside analogs that have potential therapeutic effects. This process highlights its utility in medicinal chemistry and drug development .

Safety Considerations

According to safety data sheets (SDS), 2-C-Methyl-D-ribono-1,4-lactone is not classified as hazardous under UN GHS revision 8. It poses minimal risks when handled properly, with recommended storage conditions including a dry environment at temperatures below -20 °C .

Summary Table of Applications

| Application | Description | Key Benefits |

|---|---|---|

| Synthesis of Ribose Derivatives | Modifying ribose structures for diverse applications | Enables creation of specific isomers |

| Preparation of Saccharinic Acids | Chemical transformation via Amadori rearrangement | Produces valuable synthetic intermediates |

| Synthesis of Herbicidal Esters | Producing effective weed-killing compounds | Enhances agricultural productivity |

| Synthesis of Branched Nucleosides | Developing nucleoside analogs for therapeutic uses | Potential for drug development |

Mécanisme D'action

Target of Action

It is known that this compound is used in the synthesis of enantiomerically pure 4-substituted riboses . These ribose derivatives can interact with various biological targets, depending on the specific substituents introduced during synthesis.

Mode of Action

It is used as a key intermediate in the synthesis of enantiomerically pure 4-substituted riboses . The resulting ribose derivatives can interact with their targets in a manner dependent on the specific substituents introduced during synthesis.

Biochemical Pathways

The compound plays a vital role in the preparation of saccharinic acids and lactones through a chemical transformation known as the Amadori rearrangement . This rearrangement reaction enables the conversion of reducing sugars, such as the lactone, into valuable synthetic intermediates .

Pharmacokinetics

The compound is slightly soluble in dmso, methanol, and water , which could influence its absorption and distribution in the body

Result of Action

The compound is used for preparing saccharinic acids and lactones via amadori rearrangement and for use as synthons toward herbicidal esters and branched nucleosides . The resulting compounds could have various effects at the molecular and cellular level, depending on their specific structures and targets.

Action Environment

The compound is recommended to be stored sealed in a dry environment at temperatures below -20°C . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s stability, efficacy, and action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with simple sugars or sugar derivatives.

Reaction Conditions: The key steps involve selective protection and deprotection of hydroxyl groups, followed by cyclization to form the furan ring.

Catalysts and Reagents: Common reagents include acids or bases for catalysis, and protecting groups such as acetals or silyl ethers.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

Optimized Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.

Purification Techniques: Employing advanced purification techniques such as chromatography or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one: Lacks the methyl group at the 3-position.

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-ethyldihydrofuran-2(3H)-one: Has an ethyl group instead of a methyl group at the 3-position.

Uniqueness

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties.

Activité Biologique

2-C-Methyl-D-ribono-1,4-lactone is a sugar lactone derivative that has garnered attention due to its potential biological activities and applications in various biochemical processes. This compound is structurally related to ribonucleosides and plays a significant role in the metabolism of nucleic acids and carbohydrates. This article delves into the biological activity of 2-C-Methyl-D-ribono-1,4-lactone, exploring its synthesis, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

2-C-Methyl-D-ribono-1,4-lactone is characterized by a methyl group at the C2 position of the ribono-1,4-lactone structure. Its chemical formula is , and it exists as a five-membered cyclic ester. The presence of a hydroxyl group and a lactone ring contributes to its reactivity and biological significance.

1. Interaction with Nucleotides

Research indicates that 2-C-Methyl-D-ribono-1,4-lactone interacts with nucleotides and nucleosides, influencing their stability and reactivity. This interaction is crucial for various cellular processes, including RNA synthesis and metabolism. The compound has been shown to act as an intermediate in nucleic acid metabolism, facilitating the conversion of nucleosides into their active forms .

2. Antiviral Properties

Recent studies have highlighted the antiviral potential of 2-C-Methyl-D-ribono-1,4-lactone derivatives. For instance, C-methylated nucleosides derived from this lactone have demonstrated activity against hepatitis C virus (HCV). In laboratory settings, these derivatives were synthesized and tested for their efficacy in inhibiting viral replication .

3. Synthesis of Nucleoside Analogues

The compound serves as a precursor for synthesizing branched nucleosides, which are essential for developing antiviral and anticancer agents. The synthesis process typically involves modifying the lactone structure to enhance its biological activity while maintaining stability against enzymatic degradation .

Case Studies

- Antiviral Activity : A study conducted on C-methyl-4′-selenonucleosides derived from 2-C-Methyl-D-ribono-1,4-lactone showed promising results against HCV. The synthesized compounds were tested in vitro, demonstrating significant inhibitory effects on viral replication compared to non-methylated counterparts .

- Metabolic Pathways : Research has indicated that the metabolic pathways involving 2-C-Methyl-D-ribono-1,4-lactone are crucial for understanding its role in cellular metabolism. The compound's ability to participate in various biochemical reactions makes it a valuable target for further research in metabolic engineering .

Data Table: Comparison of Structural Features

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| D-Ribono-1,4-lactone | Contains an additional hydroxyl group at C2 | Acts as a key metabolite in various biochemical pathways |

| 2-C-Methyl-D-ribono-1,4-lactone | Methyl group at C2 | Used for synthesizing branched nucleosides and herbicides |

| D-Xylo-1,4-lactone | Different stereochemistry at C2 | Exhibits distinct metabolic pathways compared to ribonolactones |

Propriétés

IUPAC Name |

3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBVKNHJSHYNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1=O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53008-96-1, 492-30-8 | |

| Record name | NSC244799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC62382 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC19768 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-C-Methyl-D-ribono-1,4-lactone in organic synthesis?

A1: This compound serves as a valuable chiral starting material for synthesizing various complex molecules. Its rigid structure and defined stereochemistry make it particularly useful for constructing specific isomers of target molecules. For instance, it has been employed in the synthesis of the C-9/C-13 fragment of Methynolide [], a macrolide with potential biological activity.

Q2: How has the synthesis of 2-C-Methyl-D-ribono-1,4-lactone been improved?

A2: Researchers have developed new and improved methods for the synthesis of 2-C-Methyl-D-ribono-1,4-lactone. One approach involves converting the readily available 2,3-O-isopropylidene-D-glyceraldehyde to the target lactone []. This method offers advantages over previous strategies in terms of yield and efficiency.

Q3: What are some examples of compounds synthesized using 2-C-Methyl-D-ribono-1,4-lactone as a starting material?

A3: The versatility of 2-C-Methyl-D-ribono-1,4-lactone is demonstrated by its successful utilization in the synthesis of diverse compounds:

- (2R,3R)-2,3-dihydroxy-2-methylpentanoic acid: This compound, representing the C-9/C-13 fragment of Methynolide, was synthesized from 2-C-Methyl-D-ribono-1,4-lactone via two distinct routes involving either an episulfide intermediate or a 5-bromo derivative [].

- 2,3-O-(S)-Benzylidene-2-C-methyl-d-ribono-1,4-lactone: This derivative was synthesized and its absolute configuration confirmed through X-ray crystallography, showcasing the compound's utility in forming specific stereoisomers [].

- 2,3-Di-C-methyl-d-allono-1,4-lactone: This compound, synthesized from 2-C-Methyl-D-ribono-1,4-lactone, exemplifies the possibility of introducing additional methyl groups at specific positions for further structural diversification [].

Q4: What insights did X-ray crystallography provide about the structure of 2-C-Methyl-D-ribono-1,4-lactone and its derivatives?

A4: X-ray crystallographic analyses played a crucial role in confirming the relative and absolute configurations of 2-C-Methyl-D-ribono-1,4-lactone and its derivatives [, , , , , ]. This technique unambiguously determined the spatial arrangement of atoms within these molecules, revealing key structural features like the five-membered ring formation in both the lactone and acetal moieties of 2,3-O-(S)-Benzylidene-2-C-methyl-d-ribono-1,4-lactone [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.